N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 122833-58-3
VCID: VC21078630
InChI: InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
SMILES: CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Molecular Formula: C8H18N2O4S2
Molecular Weight: 270.4 g/mol

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

CAS No.: 122833-58-3

Cat. No.: VC21078630

Molecular Formula: C8H18N2O4S2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide - 122833-58-3

Specification

CAS No. 122833-58-3
Molecular Formula C8H18N2O4S2
Molecular Weight 270.4 g/mol
IUPAC Name N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide
Standard InChI InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Standard InChI Key JUWLQVLCYRNWSV-HTQZYQBOSA-N
Isomeric SMILES CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C
SMILES CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Canonical SMILES CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C

Introduction

Chemical Properties and Structure

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is a crystalline solid with defined stereochemistry at the 1 and 2 positions of the cyclohexane ring. The compound features a cyclohexane ring with two amine groups that are substituted with methane sulfonyl moieties, which enhances its solubility and reactivity . The specific stereochemistry indicated by (1R,2R) suggests that the compound has a defined spatial arrangement, which significantly influences its biological activity and interaction with other molecules .

Basic Properties

The fundamental physical and chemical properties of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide are presented in Table 1.

Table 1: Physical and Chemical Properties of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

PropertyValueReference
CAS Number122833-58-3
Molecular FormulaC8H18N2O4S2
Molecular Weight270.37 g/mol
SMILES NotationCS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C
IUPAC NameN-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide
Physical StateSolid
Storage Temperature2-8°C
Topological Polar Surface Area92.34 Ų
LogP-0.604
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Rotatable Bonds4

Structural Features

The structure of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is characterized by a cyclohexane ring core with two methanesulfonamide groups attached at the 1 and 2 positions. The compound's stereochemistry is defined as (1R,2R), indicating specific spatial orientation of the substituents that is crucial for its applications in asymmetric synthesis . The sulfonamide groups can participate in hydrogen bonding, which influences the compound's ability to interact with various biological and chemical systems .

Synthesis Methodology

The synthesis of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide typically involves the reaction of cyclohexane derivatives with methanesulfonyl chloride in the presence of a base to form the sulfonamide linkages. This process requires careful control of reaction conditions to maintain the desired stereochemistry.

General Synthetic Route

The typical synthesis pathway involves:

  • Starting with a (1R,2R)-cyclohexane-1,2-diamine precursor

  • Reaction with methanesulfonyl chloride (2 equivalents)

  • Base-catalyzed substitution (commonly using triethylamine or pyridine)

  • Purification procedures to achieve high stereochemical purity

This synthetic approach allows for the production of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide with high stereochemical integrity, which is essential for its applications in asymmetric synthesis.

Applications in Organic Chemistry

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide has found significant utility in various aspects of organic synthesis and catalysis, primarily due to its chiral properties.

Role as a Chiral Auxiliary

The compound's primary application lies in its ability to function as a chiral auxiliary in asymmetric synthesis. Its defined stereochemistry allows it to direct the stereochemical outcome of reactions, facilitating the synthesis of chiral molecules with high stereoselectivity. This property is particularly valuable in the pharmaceutical industry, where the stereochemistry of drug molecules can significantly impact their efficacy and safety profiles.

Applications in Catalysis

As a chiral ligand, N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide can coordinate with metal centers to form catalysts for asymmetric transformations. These catalysts can promote reactions with high enantioselectivity, allowing for the preparation of enantiomerically pure compounds that are essential in pharmaceutical and fine chemical synthesis.

Building Block for Complex Structures

The compound serves as a versatile building block for the synthesis of more complex structures with defined stereochemistry. The reactive sulfonamide groups provide points for further functionalization, enabling the construction of diverse molecular architectures with controlled stereochemistry .

Biological Activity and Research Findings

While specific biological activity data on N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is limited, the compound belongs to the sulfonamide class, which generally exhibits various biological properties.

Pharmaceutical Relevance

The compound's ability to form hydrogen bonds and interact with biological targets makes it of interest in medicinal chemistry and drug design . Its unique structural features contribute to its potential utility in various chemical and biological applications, particularly in the development of chiral pharmaceuticals.

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide, it is instructive to compare it with structurally related compounds.

Comparison with Other Chiral Auxiliaries

When compared to other chiral auxiliaries, N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide offers specific advantages in terms of:

  • Structural rigidity from the cyclohexane ring

  • Dual functionality from the two sulfonamide groups

  • Defined stereochemistry that can be transferred effectively in asymmetric reactions

Structural Relatives

Several structurally related compounds provide different functionalities and applications:

Table 2: Comparison of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide with Related Compounds

CompoundCAS NumberKey Structural DifferencesPrimary ApplicationsReference
(1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine68737-65-5Contains methyl groups instead of methanesulfonyl groupsAsymmetric catalysis, coordination chemistry
(1R,2R)-1,2-Cyclohexanedimethanol65376-05-8Contains hydroxymethyl groups instead of sulfonamide groupsSynthetic intermediates, polymer chemistry
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane186204-35-3Contains methanesulfonyloxymethyl groupsSynthetic building blocks, leaving groups
(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine121758-19-8Contains phenyl and p-toluenesulfonyl groupsAsymmetric synthesis, ligand chemistry

The unique cyclohexane structure of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide provides distinct steric and electronic properties that influence its reactivity and biological activity compared to these related compounds.

SupplierCatalog IDPurityAvailable SizesReference
AChemBlockX19750997.00%Not specified
ChemSceneCS-015013097%Multiple sizes from mg to g scale
ChemShuttle13667795%Not specified
Aladdin ScientificR180454≥95%25mg, 100mg, 250mg, 1g
CymitQuimicaVariousNot specified25mg to 5g
Ambeed, Inc.AMBH303C5536Not specified100mg

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